3-Amino-9-fluorenone CAS number and properties
3-Amino-9-fluorenone CAS number and properties
An In-Depth Technical Guide to 3-Amino-9-fluorenone: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-Amino-9-fluorenone. It delves into its core properties, synthesis, reactivity, and diverse applications, providing expert insights and practical methodologies.
Chemical Identity:
Physicochemical Data:
A summary of the key physicochemical properties of 3-Amino-9-fluorenone is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Melting Point | 154-155 °C | [3][4] |
| Boiling Point | 422.6 °C at 760 mmHg | [3] |
| Density | 1.327 g/cm³ | [3] |
| Flash Point | 209.4 °C | [3] |
| pKa (Predicted) | 1.77 ± 0.20 | [4] |
| XlogP (Predicted) | 2.6 | [5] |
Synthesis of 3-Amino-9-fluorenone
The most common and straightforward synthesis of 3-Amino-9-fluorenone involves the reduction of its nitro precursor, 3-Nitro-9-fluorenone. This method is efficient and yields a high-purity product.
Conceptual Workflow for Synthesis:
Caption: Synthesis workflow of 3-Amino-9-fluorenone.
Detailed Experimental Protocol:
This protocol is based on a reported synthesis with high yield.[2]
-
Reaction Setup:
-
To a suitable reaction vessel, add 3-Nitro-9-fluorenone (1.87 g).
-
Add ethanol in a 1:50 weight ratio to the 3-Nitro-9-fluorenone.
-
Introduce iron powder (465 mg) to the mixture.
-
-
Reaction Execution:
-
Stir the mixture and heat it to reflux.
-
Maintain the reflux overnight, monitoring the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-Nitro-9-fluorenone) is no longer visible.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solid iron and iron oxides by filtration.
-
Evaporate the solvent from the filtrate to dryness.
-
Dissolve the resulting residue in 100 mL of ethyl acetate.
-
Wash the organic phase three times with 100 mL of saturated brine solution.
-
Dry the combined organic phases over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and evaporate the solvent.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether.
-
This procedure yields 3-Amino-9-fluorenone as a pale yellow solid with a purity greater than 97% (1.54 g, 95% yield).[2]
-
Chemical Reactivity and Mechanisms
3-Amino-9-fluorenone possesses two primary reactive sites: the aromatic amino group and the carbonyl group of the fluorenone core.
-
Amino Group Reactivity: The primary amino group at the 3-position is nucleophilic and can undergo typical reactions of aromatic amines. These include diazotization, acylation, and alkylation. The reactivity of this group is crucial for its use as a building block in the synthesis of more complex molecules.
-
Carbonyl Group Reactivity: The ketone at the 9-position is susceptible to nucleophilic attack. It can react with various amines to form Schiff bases (imines), a reaction that has been explored for the synthesis of biologically active compounds.[6][7] It can also be reduced to the corresponding alcohol, 3-amino-9-fluorenol.
-
Tautomerism and Carcinogenicity: Studies on aminofluorenes have suggested that the amino group can engage in tautomerism, forming an activated dipole, which is a postulated mechanism for the carcinogenicity of some related compounds.[8]
Key Applications in Research and Development
The unique structural and photophysical properties of 3-Amino-9-fluorenone make it a valuable intermediate in several high-tech fields.
Conceptual Overview of Applications:
Caption: Major application areas for 3-Amino-9-fluorenone.
In-depth Application Insights:
-
Building Block in Organic Synthesis: 3-Amino-9-fluorenone is a versatile starting material for constructing more elaborate molecular architectures. The fluorenone core is a known pharmacophore in the design of antitumor compounds.[7] Its derivatives have been investigated for a range of biological activities, including antimicrobial and antiproliferative properties.[7] For instance, it can be used to synthesize Schiff bases and β-amino alcohol ligands that have applications in catalysis.[6][9]
-
Fluorescent Probes and Analytical Reagents: The fluorenone moiety is inherently fluorescent. The presence of the amino group can modulate these properties, making its derivatives suitable for use as fluorescent probes.[10] These probes can be designed to detect specific analytes, including amino acids, through mechanisms like intramolecular charge transfer.[10][] The fluorescence of aminofluorenones can be sensitive to the polarity and proticity of their environment.[10]
-
Precursor for Organic Electronic Materials: The fluorene scaffold is a cornerstone in the field of organic electronics due to its rigid, planar structure and excellent photophysical properties.[12] 3-Amino-9-fluorenone serves as a precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices.[13] The amino group provides a convenient handle for further functionalization to tune the electronic and charge-transport properties of the final material.
Spectroscopic and Analytical Data
Characterization of 3-Amino-9-fluorenone is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. Due to the asymmetry of the molecule, these protons would appear as a series of multiplets in the aromatic region (typically 7-8 ppm). The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum for the related 2-amino-9-fluorenone shows distinct peaks for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon.[14] A similar pattern is expected for the 3-amino isomer.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides clear evidence of the key functional groups.
-
A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1700 cm⁻¹.[15]
-
N-H stretching vibrations for the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching for the aromatic rings would be observed just above 3000 cm⁻¹.
-
An ATR-IR spectrum for 3-Amino-9-fluorenone is available in spectral databases.[16]
-
-
UV-Visible and Fluorescence Spectroscopy:
-
The UV-Vis absorption spectrum of fluorenone derivatives typically shows a broad n-π* transition band at longer wavelengths and a more intense π-π* transition at shorter wavelengths.[10]
-
3-Amino-9-fluorenone is weakly fluorescent.[17] The emission spectrum is sensitive to solvent polarity, with more polar solvents causing a red-shift (bathochromic shift) in the emission maximum, indicating a larger dipole moment in the excited state.[18]
-
Safety and Handling
Hazard Identification:
3-Amino-9-fluorenone is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Statements:
Handling and First Aid:
-
General Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[1]
References
- Pinck, L. A. (1956). Chemical Reactivity of Carcinogenic Aminofluorenes Color Reactions with Montmorillonite. Cancer Research, 16(10_Part_1), 921–925.
-
ResearchGate. (n.d.). Absorption (left) and fluorescence emission spectra (right) of.... Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-9-fluorenone. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Amino-9-fluorenone - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]
- MDPI. (n.d.). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. Molecules, 25(1), 134.
-
PubChemLite. (n.d.). 3-amino-9-fluorenone (C13H9NO). Retrieved from [Link]
-
Semantics Scholar. (n.d.). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2012).
-
ResearchGate. (n.d.). Synthesis of a 9-Fluorenone Derived β-Amino Alcohol Ligand Depicting High Catalytic Activity and Pronounced Non-linear Stereochemical Effects. Retrieved from [Link]
-
PubChem. (n.d.). Fluorenone. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Dihydroindenofluorenes as building units in organic semiconductors for organic electronics. Chemical Society Reviews.
-
Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000521 - 9-fluorenone (C13H8O). Retrieved from [Link]
- National Institutes of Health. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2959.
-
Chemical Point. (n.d.). 3-Amino-9-fluorenone. Retrieved from [Link]
- American Chemical Society. (2025). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Prope. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). 9-Fluorenone and 9,10-Anthraquinone Potential Fused Aromatic Building Blocks to Synthesize Electron Acceptors for Organic Solar Cells. Retrieved from [Link]
- ResearchGate. (2005). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Fluid Phase Equilibria, 232(1-2), 113-121.
- Universal Journal of Pharmaceutical Research. (n.d.).
-
Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
- ScienceDirect. (2017). Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies. Chemical Physics Letters, 686, 218-222.
-
Chegg.com. (2021, March 16). Solved 1. Present the IR spectra for 9-fluorenone,. Retrieved from [Link]
-
PubMed Central. (n.d.). A Turn-On Fluorescent Amino Acid Sensor Reveals Chloroquine's Effect on Cellular Amino Acids via Inhibiting Cathepsin L. Retrieved from [Link]
Sources
- 1. 3-Amino-9-fluorenone | C13H9NO | CID 235271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-AMINO-9-FLUORENONE synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-AMINO-9-FLUORENONE | 6276-05-7 [amp.chemicalbook.com]
- 5. PubChemLite - 3-amino-9-fluorenone (C13H9NO) [pubchemlite.lcsb.uni.lu]
- 6. jocpr.com [jocpr.com]
- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 12. Dihydroindenofluorenes as building units in organic semiconductors for organic electronics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00993A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-AMINO-9-FLUORENONE(3096-57-9) 13C NMR spectrum [chemicalbook.com]
- 15. chegg.com [chegg.com]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]
